2-Methylleucine, also known as α-methylleucine, is a non-proteinogenic α-amino acid characterized by two methyl groups at the α-carbon position. [] This structural feature renders it a chiral, α,α-disubstituted glycine. [] Due to its unique conformationally restricted nature, 2-methylleucine has gained significant attention in peptide chemistry research as a building block for designing peptides with predetermined secondary structures. [, , , , ] It serves as a valuable tool for exploring the impact of steric constraints on peptide folding, stability, and biological activity. [, , , , ]
2-Methylleucine is a branched-chain amino acid that is classified as an essential amino acid due to its role in protein synthesis and metabolism. It is particularly significant in the context of nutrition and biochemistry, functioning as a building block for proteins and influencing various metabolic pathways. The compound is derived from leucine, with the addition of a methyl group at the second carbon, which alters its properties and biological functions.
2-Methylleucine can be sourced from natural protein-rich foods such as meat, dairy products, and legumes. It can also be synthesized through various chemical methods in laboratory settings, making it accessible for research and industrial applications.
In terms of classification, 2-Methylleucine falls under the category of aliphatic amino acids. It is categorized as a non-polar amino acid due to its hydrophobic characteristics, which influence its interactions within proteins and biological systems.
The synthesis of 2-Methylleucine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, using protecting groups during peptide synthesis is essential to prevent unwanted reactions during coupling steps.
The molecular formula for 2-Methylleucine is CHNO. Its structure features a central carbon atom connected to an amino group (–NH), a carboxyl group (–COOH), and two additional carbon chains including a methyl group attached to the second carbon.
2-Methylleucine participates in various chemical reactions typical of amino acids:
The reactivity of 2-Methylleucine is influenced by its side chain structure, which affects its steric hindrance and electronic properties during biochemical reactions.
The mechanism by which 2-Methylleucine exerts its effects in biological systems typically involves its incorporation into proteins where it influences protein folding and stability due to its hydrophobic nature.
Research has shown that the presence of branched-chain amino acids like 2-Methylleucine can enhance muscle protein synthesis and recovery post-exercise by modulating signaling pathways related to mTOR (mechanistic target of rapamycin), a key regulator in muscle growth .
2-Methylleucine, a non-canonical branched-chain amino acid, undergoes stereochemical inversion through enzymatic racemization and epimerization. These processes are critical for its biological activity in peptide natural products. Racemization typically occurs via pyridoxal phosphate (PLP)-dependent enzymes, which abstract the α-proton to form a planar carbanion intermediate. Subsequent reprotonation generates either the D- or L-enantiomer [7]. In microbial systems, epimerization can also proceed through oxazol-5(4H)-one intermediates formed during peptide bond formation. This mechanism dominates when strong carboxyl-activating reagents are present, leading to transient oxazolone formation that permits α-proton exchange and stereochemical inversion [7] [3].
Table 1: Factors Influencing Epimerization During Peptide Synthesis
Factor | Epimerization Risk | Mechanism | Suppression Strategy |
---|---|---|---|
Strong coupling reagents (EDC) | High (up to 29.8%) | Oxazolone formation | HOBt/HOAt additives |
Weak coupling reagents (DIC) | Low (~4.2%) | Direct aminolysis | Optimized solvent conditions |
Base concentration | High correlation | Direct α-proton abstraction | Minimize basic additives |
Temperature increase | Elevated risk | Accelerates both pathways | Controlled reaction conditions |
In Tolypocladium inflatum, the cyclosporin producer, alanine racemase (SimB) catalyzes the stereoinversion essential for cyclosporin assembly. This enzyme specifically converts L-alanine to D-alanine, which is incorporated at position 8 of cyclosporin A. Biochemical characterization reveals SimB is a PLP-dependent homotetramer (37 kDa subunits) with distinct kinetic properties: Km for L-Ala = 38 mM, Km for D-Ala = 2 mM, Vmax(L→D) = 8 nM min⁻¹, Vmax(D→L) = 126 nM min⁻¹ [1] [2]. The enzyme's catalytic efficiency in the D-Ala formation direction is significantly lower than for the reverse reaction, yet sufficient to support cyclosporin biosynthesis. Deletion of the simB gene abolishes cyclosporin production, confirming its indispensability [8]. This racemase is highly specific; it isomerizes L-Ala efficiently but processes L-serine, L-2-aminobutyrate, and L-leucine at only 23%, 15%, and 13% of the L-Ala rate, respectively [1].
Table 2: Molecular Characteristics of Alanine Racemase in Cyclosporin Biosynthesis
Property | Value | Functional Significance |
---|---|---|
Native molecular mass | 120-150 kDa | Oligomeric structure (tetramer) |
Subunit size | 37 kDa | Determined by SDS-PAGE |
Cofactor requirement | Pyridoxal phosphate | Essential for proton abstraction |
Optimal temperature | 42°C | Matches fungal physiological range |
Optimal pH (L→D direction) | 8.8 | Alkaline environment favors activity |
2-Methylleucine is incorporated into bioactive peptides through nonribosomal peptide synthetase (NRPS) machinery. In cyclosporin biosynthesis, the NRPS enzyme SimA contains specific adenylation domains that recognize and activate 2-methylleucine and other non-canonical residues. The adenylation domain exhibits unprecedented substrate promiscuity, incorporating N-methylated, D-configured, and alkyl-branched residues like 2-methylleucine into the growing peptide chain [3] [8]. This process bypasses ribosomal constraints, enabling incorporation of over 300 non-proteinogenic amino acids. The cyclosporin NRPS system demonstrates exceptional flexibility, producing natural analogs with variations at position 2 (2-methylleucine/valine) and position 11 (2-methylleucine/alanine) [8].
Microbes employ specialized epimerization domains within NRPS modules to generate D-configured residues. For 2-methylleucine, the methyl group at the β-carbon influences conformational flexibility and may affect epimerization efficiency. Structural studies reveal that NRPS epimerization domains resemble condensation domains but contain catalytic residues optimized for α-proton abstraction [1]. Fungal systems further enhance structural diversity through iterative module use and trans-acting modification enzymes, allowing single NRPS enzymes to incorporate multiple 2-methylleucine residues at specific positions [3] [8].
Table 3: NRPS Domines Involved in Non-Canonical Amino Acid Incorporation
Domain Type | Function | Role in 2-Methylleucine Incorporation |
---|---|---|
Adenylation (A) | Substrate recognition and activation | Selects 2-methylleucine over leucine |
Thiolation (T) | Carrier protein with phosphopantetheine | Transports aminoacyl intermediates |
Condensation (C) | Peptide bond formation | Links 2-methylleucine to adjacent residues |
Epimerization (E) | Stereochemical inversion | Generates D-configured residues when needed |
Thioesterase (TE) | Macrocyclization/release | Cyclizes undecapeptide backbone |
2-Methylleucine influences peptide conformation through backbone N-methylation and side chain branching. In cyclosporin A, the combination of 2-methylleucine at positions 5, 6, 9, 10, and 11 with N-methylated peptide bonds creates a compact, bioactive conformation. The β-branching restricts side chain rotation, stabilizing the characteristic β-turn structure essential for binding cyclophilin [1] [3]. Similar structural stabilization occurs in glycopeptide antibiotics like vancomycin, where N-methylleucine contributes to rigidification of the aglycone scaffold [1].
Enzymatic methylation of leucine derivatives involves S-adenosylmethionine (SAM)-dependent methyltransferases. While leucine itself isn't directly methylated post-translationally, its metabolic precursor α-ketoisocaproate undergoes alkylation during the biosynthesis of cyclosporin's signature residue (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). This pathway shares enzymatic logic with 2-methylleucine formation [8]. The methyl group in 2-methylleucine arises during primary metabolism through branched-chain amino acid (BCAA) pathway modifications, likely involving isomerization and methylation of α-ketoisovalerate derivatives [9].
In ribosomal peptides, leucine methylation occurs post-translationally through specialized methyltransferases. For example, the leucine zipper motif in transcription factors undergoes methylation that regulates DNA binding. Though not directly involving 2-methylleucine, these modifications demonstrate how methylated leucine derivatives influence protein function [5]. The presence of β-branched residues like 2-methylleucine in peptides confers protease resistance by disrupting substrate-enzyme complementarity, a property exploited in therapeutic peptides like cyclosporin [3] [5].
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